![molecular formula C13H13NS3 B3009191 4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione CAS No. 122246-14-4](/img/structure/B3009191.png)

4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione derivatives has been explored in various studies. One approach involves the design and synthesis of hybrid and chimeric derivatives of 4,5-dihydro-4,4-dimethyl-1H-[1,2]dithiolo[3,4-c]quinoline-1-thiones, where the tricyclic fragment is linearly bound or condensed with another heterocyclic fragment . Another method includes the base-promoted synthesis of quinoline-4(1H)-thiones from o-alkynylanilines and aroyl isothiocyanates, which involves a 6-exo-dig S-cyclization followed by rearrangement .

Molecular Structure Analysis

The molecular structure of these compounds has been characterized using various spectroscopic techniques. For instance, novel derivatives such as 2-amino-4-(4-(dimethylamino)phenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile have been analyzed by FT-IR, 1H NMR, 13C NMR, UV–visible spectroscopy, and mass spectral analysis . These studies provide detailed insights into the molecular geometry and electronic properties of the compounds.

Chemical Reactions Analysis

The derivatives of 4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione have been found to undergo various chemical reactions. For example, the reaction of 8-R-4,5-dihydro-4,4-dimethyl[1,2]dithiolo[3,4-c]quinoline-1-thiones with oxalyl chloride followed by 1,3-dipolar cycloaddition and diene synthesis has led to the formation of novel polycondensed heterocyclic systems . Additionally, the condensation of related compounds with aldehydes, formic acid, and acetyl chloride has yielded Schiff bases and other derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been extensively studied. Quantum chemical studies on molecular geometry, natural bond orbital (NBO) analysis, nonlinear optical (NLO) behavior, chemical reactivity, and thermodynamic properties have been conducted using density functional theory (DFT) . These studies reveal the reactivity of specific sites within the molecules and their potential as nonlinear optical materials due to their non-zero hyperpolarizability values.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

A study focused on the synthesis and characterization of derivatives of 1H-1,2-dithiol-1-thiones and thioamides containing the hydroquinoline moiety. This included the synthesis of 5-Alkyl-8-(carbonothioyl)-4,5-dihydro-4,4-dimethyl-1H-[1,2]dithiolo[3,4-c]quinoline-1-thiones via specific chemical reactions, contributing to the chemical knowledge of such compounds (Manahelohe, Shikhaliev, & Potapov, 2015).

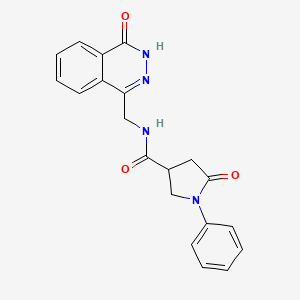

Application as Protein Kinase Inhibitors

Research has been conducted on the design and synthesis of hybrid and chimeric derivatives of 4,5-dihydro-4,4-dimethyl-1H-[1,2]dithiolo[3,4-c]quinoline-1-thiones, identifying substances with activities like chemoprotective and antitumor. These compounds were also tested as protein kinase inhibitors, showing significant inhibition in certain human kinases, highlighting their potential in cancer treatment and other multifactorial diseases (Medvedeva & Shikhaliev, 2022).

1,3-Dipolar Cycloaddition Reactions

The behavior of 4,4-dimethyl-4,5-dihydro-1,2-dithiolo[3,4-c]quinoline-1-thiones in 1,3-dipolar cycloaddition reactions with acetylenic dipolarophiles was explored. This research contributed to understanding the reaction dynamics and products formed in such chemical processes (Shikhaliev, Medvedeva, Ermolova, & Shatalov, 1999).

Novel Heterocyclic Systems

A study developed novel polycondensed heterocyclic systems based on 8-R-4,5-dihydro-4,4-dimethyl-[1,2]dithiolo[3,4-c]quinoline-1-thiones, contributing to the synthesis of complex organic compounds and expanding the chemical understanding of such structures (Medvedeva, Leshcheva, Shikhaliev, & Solov’ev, 2006).

Antimicrobial Activity

Research on dithioloquinolinethiones reported their potential as multitargeted antibacterial and antifungal agents. This study encompassed the synthesis, biological evaluation, and molecular docking studies of these compounds, indicating their efficacy against various bacterial and fungal species and potential mechanisms of action (Kartsev et al., 2019).

Synthesis of Novel Derivatives

The synthesis of novel derivatives of 1,2-dithiolo[3,4-c]quinolin-1-ylidene(aryl)amines was achieved through specific chemical reactions, contributing to the diversity and expansion of organic compounds in chemical research (Medvedeva et al., 2017).

Mecanismo De Acción

Target of Action

The primary targets of 4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione are protein kinases . These enzymes play a crucial role in regulating cellular activities such as cell division, metabolism, and signal transduction .

Mode of Action

This compound interacts with its targets by inhibiting their activity . It has been found to significantly inhibit JAK3, NPM1-ALK, and cRAF [Y340D] [Y341D] kinases . The inhibition of these kinases disrupts their normal functioning, leading to changes in the cellular processes they regulate .

Biochemical Pathways

The inhibition of protein kinases by this compound affects various biochemical pathways. For instance, the inhibition of JAK3 can disrupt the JAK-STAT signaling pathway, which is involved in processes such as cell growth, differentiation, and immune response . Similarly, the inhibition of NPM1-ALK and cRAF [Y340D] [Y341D] can affect pathways related to cell proliferation and survival .

Result of Action

The result of the compound’s action is the inhibition of the targeted protein kinases, leading to disruption of the associated cellular processes . This can result in effects such as chemoprotective and antitumor activity .

Propiedades

IUPAC Name |

4,4,6-trimethyl-5H-dithiolo[3,4-c]quinoline-1-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NS3/c1-7-5-4-6-8-9-11(16-17-12(9)15)13(2,3)14-10(7)8/h4-6,14H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQRPGPLODOTTPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C3=C(C(N2)(C)C)SSC3=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-difluorophenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B3009110.png)

![Methyl (2-methylimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B3009113.png)

![5-Chloro-6-[methyl-(1-pyrazin-2-ylazetidin-3-yl)amino]pyridine-3-carbonitrile](/img/structure/B3009116.png)

![6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3009117.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-3-yl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B3009122.png)

![2-(4-Chlorophenoxy)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2-methylpropanamide](/img/structure/B3009127.png)

![ethyl 4-(2-(3-oxo-6-(m-tolylcarbamoyl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamido)benzoate](/img/structure/B3009128.png)